molecular formula C14H10F2O3 B6400071 4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261964-81-1

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6400071
CAS RN: 1261964-81-1
M. Wt: 264.22 g/mol
InChI Key: AJNZJTYBJCIEHC-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid (DFMBA) is an organic compound belonging to the class of phenylmethoxybenzoic acids. It is a white crystalline solid with a molecular weight of 224.2 g/mol. DFMBA has been studied for its various applications, such as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in polymerization reactions. It has also been used in the development of analytical methods, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% has been used in various scientific research applications, such as the development of analytical methods, the study of biochemical and physiological processes, and as a reagent in organic synthesis and a ligand in coordination chemistry. It has been used in the synthesis of various compounds, such as α-methylbenzyl alcohol, 4-methylbenzyl alcohol, and 4-methylbenzyl chloride. It has also been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(vinyl chloride). In addition, it has been used as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. The inhibition of COX-2 activity leads to the inhibition of prostaglandin production, which can result in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. In addition, it has been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the biosynthesis of leukotrienes.

Advantages and Limitations for Lab Experiments

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. It is also relatively inexpensive and can be stored at room temperature. However, it has some limitations. It is relatively insoluble in water, so it must be dissolved in organic solvents such as ethanol or acetone before use. In addition, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for the study of 4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95%. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research into its use as a reagent in organic synthesis and its potential catalytic applications could be explored. Finally, further research into its potential uses in analytical methods and the development of new analytical methods could be conducted.

Synthesis Methods

The synthesis of 4-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% is typically carried out through a two-step process. The first step involves the reaction of 2,3-difluorobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid. This reaction yields the corresponding 4-(2,3-difluorophenyl)-2-methoxybenzoic acid ester, which is then hydrolyzed to the free acid in the presence of a base, such as potassium hydroxide or sodium hydroxide.

properties

IUPAC Name

4-(2,3-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-7-8(5-6-10(12)14(17)18)9-3-2-4-11(15)13(9)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZJTYBJCIEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689667
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-81-1
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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